molecular formula C14H17N3O B12832013 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

Cat. No.: B12832013
M. Wt: 243.30 g/mol
InChI Key: GHHGMZDWBJRQHV-LCYFTJDESA-N
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Description

4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2-dimethylimidazole. The reaction is usually carried out in a neutral medium, often using solvents like ethanol or methanol . The reaction conditions include moderate temperatures and the presence of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)benzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,3-dimethylimidazol-4-one

InChI

InChI=1S/C14H17N3O/c1-10-15-13(14(18)17(10)4)9-11-5-7-12(8-6-11)16(2)3/h5-9H,1-4H3/b13-9-

InChI Key

GHHGMZDWBJRQHV-LCYFTJDESA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1C

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C

Origin of Product

United States

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